molecular formula C17H12O5 B019386 5-Hydroxy-7-acetoxyflavone CAS No. 6674-40-4

5-Hydroxy-7-acetoxyflavone

Cat. No. B019386
CAS RN: 6674-40-4
M. Wt: 296.27 g/mol
InChI Key: WMJRZPKTPVQOMP-UHFFFAOYSA-N
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Description

5-Hydroxy-7-acetoxyflavone is a flavone, a type of flavonoid, which is a diverse group of phytonutrients found in many plants. Flavones are known for their various biological activities, which makes them significant in scientific research.

Synthesis Analysis

  • A novel approach to the synthesis of flavones, including derivatives like 5-Hydroxy-7-acetoxyflavone, involves reactions in acetone with other chemical compounds. This method can afford various flavones, as demonstrated in a study where a specific synthesis process was described (Tang et al., 2004).
  • Another study detailed a one-step synthesis of 5-hydroxyflavone and its derivatives, including improved Baker-Venkataraman rearrangement reactions (Wang Xue-ju, 2014).

Molecular Structure Analysis

  • The molecular structure of flavones like 5-Hydroxy-7-acetoxyflavone can be analyzed and confirmed using methods like IR, element analysis, and 1H NMR. The study of crystal structures also plays a role in understanding the molecular configuration (Yun He et al., 2008).

Chemical Reactions and Properties

  • Flavones undergo various chemical reactions, including O-alkylation and dealkylation, as part of their synthesis and modification processes. These reactions are crucial in forming specific derivatives of flavones (H. Tominaga & T. Horie, 1993).

Physical Properties Analysis

  • The physical properties of flavones like 5-Hydroxy-7-acetoxyflavone can be characterized using various analytical techniques. The study of crystallography, for instance, helps in understanding the solid-state properties of these compounds (Ning-bo Gong et al., 2016).

Chemical Properties Analysis

  • The chemical properties of flavones are influenced by their structure and the presence of functional groups. Studies have shown that modifications in the flavone structure, such as methoxylation or acetoxylation, can significantly alter their chemical behavior (Serdiuk & Roshal, 2015).

Scientific Research Applications

  • Anti-Adipogenic Properties : A study found that a related compound, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel, can significantly inhibit lipid accumulation in cells, suggesting potential use in treating conditions like obesity (Wang et al., 2016).

  • Cancer Treatment Potential : Research indicates that 5-hydroxy polymethoxyflavones, including derivatives similar to 5-Hydroxy-7-acetoxyflavone, show strong inhibitory effects on cancer cell growth, particularly in colon cancer (Qiu et al., 2010). Another study highlights the effectiveness of a flavonoid compound from Lippia nodiflora in inhibiting breast cancer cell proliferation (Sudha et al., 2018).

  • Antioxidant Activity : A flavonoid closely related to 5-Hydroxy-7-acetoxyflavone has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress in various diseases (Saisin et al., 2009).

  • Antiproliferative Effects : Acetoxyflavone derivatives, including 7-acetoxyflavone, have shown higher antiproliferative activity than their non-acylated counterparts, particularly against drug-resistant cancer cells (Stompor et al., 2018).

  • Synthesis Approaches : There have been advancements in synthesizing derivatives of 5-Hydroxy-7-acetoxyflavone, contributing to the development of potential therapeutic agents (Tang et al., 2004).

  • Anti-Inflammatory and Antitumor Properties : Some studies have shown that polymethoxyflavones from citrus peels, including derivatives of 5-Hydroxy-7-acetoxyflavone, possess strong antiproliferative and anti-inflammatory properties, which can be beneficial in treating diseases like cancer and inflammatory disorders (Duan et al., 2017).

  • Role in Autophagy and Longevity : Certain derivatives have been found to extend lifespan in model organisms, mediated by mechanisms like autophagy and resistance to oxidative stress (Trivedi & Pandey, 2020).

properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJRZPKTPVQOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-acetoxyflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MN GUO - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
… acid, four flavonoids, and fourteen triterpenoid saponins, and isochlorogenic acid A (5), isochlorogenic acid B (6), 7,3'-di-O-methylquercetin (8), and 5-hydroxy-7-acetoxyflavone (24) …
Number of citations: 11 pesquisa.bvsalud.org
G Tian, M Gao, C Li, F Shen, F Zhu, X Li… - Journal of …, 2023 - academic.oup.com
The aim of this study was to establish a comprehensive strategy based on liquid chromatography coupled with mass spectrometry to potently identify as many compounds of Chinese …
Number of citations: 1 academic.oup.com
G Zhang, Q Wang, X Liu, X Wang, W Xie, K Liu… - … of Pharmaceutical and …, 2020 - Elsevier
The “multi-component and multi-target” property of traditional Chinese medicine (TCM) makes the quality control more difficult, which remains a key concern hindering the space of …
Number of citations: 8 www.sciencedirect.com
I Vints, S Rozen - The Journal of Organic Chemistry, 2014 - ACS Publications
… also treated with BF 3 ·OEt 2 which after three hours caused dehydrofluorination, but this time the acetoxy group at 5 was also hydrolyzed forming 3-fluoro-5-hydroxy-7-acetoxyflavone (…
Number of citations: 41 pubs.acs.org
WW HANNEMAN - 1958 - search.proquest.com
The parent compound of the series under investigation is If-pyrone. Fusion of a benzene nucleus to the Y-pyrone ring produces benzo-Y-pyrone, commonly known as chromone (ii). …
Number of citations: 2 search.proquest.com
郭敏娜, 刘素香, 赵艳敏, 张铁军, 刘岱琳 - 中草药, 2016 - tiprpress.com
… acid, four flavonoids, and fourteen triterpenoid saponins, and isochlorogenic acid A (5), isochlorogenic acid B (6), 7, 3'-di-O-methylquercetin (8), and 5-hydroxy-7-acetoxyflavone (24) …
Number of citations: 3 www.tiprpress.com

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